GKK1032B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

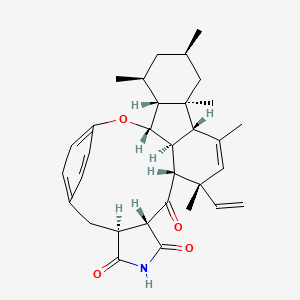

IUPAC Name |

(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPPHVJLWSRLAC-ZABYPXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GKK1032B: A Fungal Alkaloid Inducing Apoptosis in Osteosarcoma Cells Through the Intrinsic Caspase Pathway

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal alkaloid metabolite derived from the endophytic fungus Penicillium sp.[1] Emerging research has identified its potential as an anti-cancer agent, primarily through the induction of apoptosis. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its effects on human osteosarcoma cells. It details the signaling pathways involved, provides quantitative data on its cytotoxic and apoptotic effects, and outlines the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[1] Studies have specifically demonstrated this effect in human osteosarcoma MG63 cells.[1] The apoptotic process initiated by this compound is mediated through the intrinsic, or mitochondria-dependent, pathway, which is characterized by the activation of a specific cascade of caspase enzymes.[1]

Signaling Pathway

This compound triggers the apoptotic cascade by targeting the mitochondria, leading to the release of cytochrome c into the cytoplasm. This event is a critical initiator of the intrinsic apoptotic pathway. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates procaspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, primarily caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1]

Quantitative Data

The anti-proliferative and apoptotic effects of this compound have been quantified across several human cancer cell lines. The data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µmol·L⁻¹) |

| MG63 | Human Osteosarcoma | 3.49 |

| U2OS | Human Osteosarcoma | 5.07 |

| MDA-MB-231 | Human Breast Adenocarcinoma | 19.83 |

| A549 | Human Lung Carcinoma | 19.83 |

| HeLa | Human Cervical Adenocarcinoma | 19.83 |

Data sourced from Liu et al., 2022.[2]

Table 2: Dose-Dependent Induction of Apoptosis in MG63 Cells

| This compound Concentration (µmol·L⁻¹) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 3.09 |

| 6 | 30.54 |

Data represents the percentage of apoptotic cells after 24 hours of treatment, as determined by flow cytometry.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

-

Cell Seeding: Plate cells (e.g., MG63) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting the cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Culture MG63 cells and treat them with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Caspase Activation and Cytochrome c Release

This protocol is used to detect the presence and cleavage of key apoptotic proteins.

-

Protein Extraction: Treat MG63 cells with this compound, then lyse the cells to extract total protein or cytosolic and mitochondrial fractions for cytochrome c analysis.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for procaspase-9, cleaved caspase-9, procaspase-3, cleaved caspase-3, and cytochrome c.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Additional Mechanistic Insights: PTP1B Inhibition

Beyond its pro-apoptotic effects, this compound has also been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). The precise kinetic details of this inhibition and its direct contribution to the apoptotic mechanism are still under investigation and represent an area for future research.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer activity, particularly against osteosarcoma. Its core mechanism of action involves the induction of apoptosis through the mitochondria-dependent intrinsic pathway, characterized by the activation of caspase-9 and caspase-3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent.

Future research should focus on:

-

Elucidating the upstream signaling events that lead to mitochondrial dysfunction upon this compound treatment.

-

Investigating the kinetic properties of PTP1B inhibition by this compound and its role in the overall mechanism of action.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of osteosarcoma.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic agents.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising lead compound into a clinically viable anti-cancer therapy.

References

GKK1032B: A Fungal Metabolite with Potent Anti-cancer and Antibacterial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal metabolite GKK1032B, covering its source, isolation, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and infectious diseases.

Source and Isolation of this compound

This compound is a peptide-polyketide hybrid compound produced by the endophytic fungus Penicillium citrinum. This fungus has been isolated from various plant species, including the fruits of Garcinia mangostana and the leaf tissue of Dendrobium officinale.[1] The isolation of this compound involves a multi-step process that begins with the fermentation of the fungal strain, followed by extraction and chromatographic purification.

Fermentation and Extraction Workflow

The following diagram outlines the general workflow for the production and extraction of this compound from Penicillium citrinum.

Caption: Fermentation of P. citrinum and subsequent solvent extraction to yield a crude extract containing this compound.

Purification Protocol

The crude ethyl acetate extract is subjected to a series of chromatographic techniques to isolate this compound.

Experimental Protocol: Purification of this compound

-

Silica (B1680970) Gel Column Chromatography: The combined crude extract is first fractionated using column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column. This step helps to remove impurities of different molecular sizes.

-

Preparative Thin Layer Chromatography (PTLC): The final purification step involves preparative TLC. The semi-purified fraction is applied to a PTLC plate, which is then developed in an appropriate solvent system. The band corresponding to this compound is scraped off the plate, and the compound is eluted from the silica gel with a suitable solvent to yield pure this compound.

Biological Activity of this compound

This compound has demonstrated significant biological activity, exhibiting both antiproliferative effects against cancer cell lines and antibacterial activity against various bacteria.

Antiproliferative Activity

This compound has been shown to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa S3 | Cervical Cancer | 17.7 |

| MCF-7 | Breast Cancer | 14.71 |

| Vero | Normal Kidney Cells | 29.55 |

| MG63 | Osteosarcoma | 3.49[1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration.

Antibacterial Activity

This compound also exhibits antibacterial properties. The minimum inhibitory concentration (MIC) values against Bacillus subtilis and Mycobacterium tuberculosis are presented below.

| Bacterial Strain | MIC (µg/mL) | MIC (µM) |

| Bacillus subtilis | 20.8 | - |

| Mycobacterium tuberculosis | - | 48.35 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The MIC of this compound against bacteria is typically determined using the broth microdilution method.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Mechanism of Action: Induction of Apoptosis via the Caspase Pathway

Studies on the human osteosarcoma cell line MG63 have revealed that this compound exerts its anticancer effect by inducing apoptosis, a form of programmed cell death.[1] This process is mediated through the activation of the caspase signaling pathway.

Caspase Activation Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in MG63 cells, highlighting the central role of the caspase cascade.

Caption: this compound triggers an apoptotic signal in MG63 cells, leading to the activation of the caspase cascade and ultimately resulting in apoptosis.

Experimental Protocol: Western Blot Analysis of Caspase Activation

The activation of caspases can be confirmed by Western blot analysis, which detects the cleavage of pro-caspases into their active forms.

-

Cell Treatment and Lysis: MG63 cells are treated with this compound for various time points. After treatment, the cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the pro- and cleaved forms of key caspases (e.g., caspase-3, caspase-8, caspase-9).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of caspases indicates the activation of the apoptotic pathway.

Conclusion

This compound, a metabolite from the endophytic fungus Penicillium citrinum, presents a promising scaffold for the development of new therapeutic agents. Its potent antiproliferative activity against various cancer cell lines, particularly osteosarcoma, through the induction of apoptosis, warrants further investigation. Additionally, its antibacterial properties suggest a potential dual therapeutic application. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this fascinating natural product.

References

GKK1032B: A Fungal Metabolite with Potent Anti-cancer and Antibacterial Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GKK1032B is a complex peptide-polyketide hybrid metabolite produced by the endophytic fungus Penicillium sp., notably isolated from Penicillium citrinum. This document provides a comprehensive technical overview of this compound, consolidating its chemical properties, biological activities, and mechanisms of action. Detailed experimental protocols for key assays and a summary of all available quantitative data are presented to support further research and development. This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines and antibacterial effects against select pathogens. Its primary mechanism of anti-cancer action involves the induction of apoptosis through the activation of the caspase signaling pathway.

Introduction

Endophytic fungi are a prolific source of novel, bioactive secondary metabolites with significant potential for pharmaceutical development. This compound, a fungal metabolite originally isolated from an unidentified Penicillium sp., has emerged as a promising candidate for oncology and infectious disease research.[1] Subsequent studies have identified the producing organism as Penicillium citrinum, an endophyte found in medicinal plants such as Garcinia mangostana and Dendrobium officinale.[1][2] this compound exhibits potent cytotoxic effects against various cancer cell lines and displays antibacterial properties.[3][4] This guide synthesizes the current knowledge on this compound to facilitate its exploration as a potential therapeutic agent.

Chemical Properties

This compound is a structurally complex molecule with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₉NO₄ | [3][4] |

| Molecular Weight | 501.67 g/mol | [3] |

| CAS Number | 358375-11-8 | [3][4] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO, Dichloromethane, Ethanol | [3][4] |

| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione | [3] |

Biological Activity

This compound has demonstrated a range of biological activities, with its antiproliferative and antibacterial effects being the most prominent.

Antiproliferative Activity

This compound exhibits significant cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MG63 | Human Osteosarcoma | 3.49 | [2][3] |

| U2OS | Human Osteosarcoma | 5.07 | |

| MCF-7 | Breast Cancer | 14.71 | [4] |

| HeLa S3 | Cervical Cancer | 17.7 | [4] |

| Vero | Normal Kidney (control) | 29.55 | [4] |

Antibacterial Activity

The compound has also been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.

| Bacterial Strain | Gram Stain | MIC | Reference |

| Bacillus subtilis | Positive | 20.8 µg/mL | [4] |

| Mycobacterium tuberculosis | N/A | 48.35 µM | [4] |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antiproliferative effect of this compound in cancer cells is the induction of programmed cell death, or apoptosis. Studies on the human osteosarcoma cell line MG63 have shown that this compound treatment leads to characteristic morphological changes of apoptosis, including cell shrinkage and chromatin compaction.[2] This is achieved through the activation of the caspase signaling cascade.[2][3]

While the specific caspases (e.g., caspase-3, -8, -9) activated by this compound have not yet been explicitly identified in the literature, a generalized pathway for caspase-dependent apoptosis is illustrated below. Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.

Experimental Protocols

This section details the methodologies used for the key biological assays performed with this compound.

Fungal Isolation and Culture

The this compound-producing fungus, Penicillium citrinum, can be isolated from the surface-sterilized inner tissues of host plants.

Cell Viability (MTT Assay)

The cytotoxic effect of this compound is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding : Seed cells (e.g., MG63) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

MTT Addition : Remove the treatment medium and add 20-30 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization : Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Analysis (Flow Cytometry)

Apoptosis is detected and quantified using an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry.

-

Cell Treatment : Treat cells with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting : Wash the cells twice with PBS and harvest them by trypsinization. Resuspend the cell pellet in 100 µL of 1× binding buffer.

-

Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation : Add 400 µL of 1× binding buffer to each sample.

-

Flow Cytometry : Analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activation (Western Blot Analysis)

The activation of caspases can be determined by detecting the cleavage of pro-caspases into their active subunits via Western blotting.

-

Protein Extraction : Treat cells with this compound, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9).

-

Detection : After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound is a potent fungal metabolite with well-documented antiproliferative and antibacterial activities. Its ability to induce caspase-dependent apoptosis in cancer cells makes it a compelling candidate for further preclinical development. Future research should focus on elucidating the precise molecular targets and the specific caspases involved in its apoptotic pathway. In vivo studies are also necessary to evaluate its efficacy and safety profile in animal models. The detailed information and protocols provided in this guide serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound.

References

- 1. The role of programmed cell death in osteosarcoma: From pathogenesis to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cjnmcpu.com [cjnmcpu.com]

- 3. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]

- 4. researchgate.net [researchgate.net]

GKK1032B-Induced Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GKK1032B, a peptide-polyketide hybrid compound isolated from the endophytic fungus Penicillium citrinum, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its activity in human osteosarcoma cells. The information presented herein is intended to support further research and drug development efforts targeting apoptosis pathways in cancer.

Core Mechanism of Action: Induction of Intrinsic Apoptosis

This compound exerts its anticancer effects primarily through the induction of the intrinsic apoptosis pathway, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The primary mechanism involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

A key study has shown that this compound treatment of human osteosarcoma MG63 cells leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway, and subsequently, the activation of caspase-3, an executioner caspase responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis[1].

Quantitative Analysis of this compound Cytotoxicity and Apoptotic Activity

The cytotoxic and pro-apoptotic effects of this compound have been quantified in human osteosarcoma cell lines.

Table 1: Cytotoxicity of this compound in Osteosarcoma Cell Lines

| Cell Line | IC50 (μmol·L⁻¹) |

| MG63 | 3.49 |

| U2OS | 5.07 |

| Data from a study on the anti-proliferative activities of compounds isolated from Penicillium citrinum[1]. |

Table 2: Apoptosis Induction by this compound in MG63 Cells

| This compound Concentration (μmol·L⁻¹) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 3.09 |

| 6 | 30.54 |

| Apoptosis was measured by flow cytometry after 24 hours of exposure[1]. |

Table 3: Caspase Activation in MG63 Cells Treated with this compound

| Protein | Fold Increment over Control (24h treatment) |

| Cleaved Caspase-9 | ~2 |

| Cleaved Caspase-3 | ~3 |

| Protein levels were examined by Western blot analysis[1]. |

Signaling Pathway of this compound-Induced Apoptosis

The available evidence points to the activation of the intrinsic apoptosis pathway by this compound. This pathway is typically initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. While the direct effect of this compound on the Bax/Bcl-2 ratio has not been explicitly demonstrated in the available literature, the activation of caspase-9 strongly suggests an upstream event involving the mitochondria. The proposed signaling cascade is as follows:

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the pro-apoptotic activity of this compound are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol Details:

-

Cell Seeding: Seed cancer cells (e.g., MG63) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Protocol Details:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases.

Caption: General workflow for Western blot analysis of caspase activation.

Protocol Details:

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the pro- and cleaved forms of caspase-9 and caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the extent of caspase cleavage.

Conclusion and Future Directions

This compound is a promising natural compound that induces apoptosis in cancer cells, particularly osteosarcoma, through the activation of the intrinsic caspase cascade. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for researchers and drug developers.

Future research should focus on elucidating the upstream signaling events, specifically investigating the direct impact of this compound on the expression and localization of Bcl-2 family proteins to confirm its role in modulating mitochondrial outer membrane permeability. Further studies in a broader range of cancer cell lines and in vivo models are warranted to fully assess the therapeutic potential of this compound.

References

GKK1032B: A Fungal Metabolite's Antiproliferative Efficacy and Mechanism of Action in Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative effects of GKK1032B, a peptide-polyketide hybrid metabolite isolated from the endophytic fungus Penicillium citrinum. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of oncology drug discovery and development.

Core Findings on Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative activities against a panel of human cancer cell lines. The compound's efficacy is most prominently documented against osteosarcoma, with additional activity reported against cervical and breast cancer cell lines.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. This data provides a quantitative measure of the compound's potency and allows for a comparative assessment of its activity across different cancer types.

| Cell Line | Cancer Type | IC50 (µmol·L⁻¹) |

| MG63 | Human Osteosarcoma | 3.49[1] |

| U2OS | Human Osteosarcoma | 5.07[1] |

| HeLa S3 | Human Cervical Adenocarcinoma | Activity reported, specific IC50 not available in reviewed literature. |

| MCF-7 | Human Breast Cancer | Activity reported, specific IC50 not available in reviewed literature. |

Mechanism of Action: Induction of Apoptosis via Caspase Pathway

Research into the molecular mechanism underlying the antiproliferative effects of this compound in human osteosarcoma MG63 cells has revealed that the compound induces programmed cell death, or apoptosis.[1] This process is mediated through the activation of the caspase signaling cascade, a critical pathway in the regulation of apoptosis.[1]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the antiproliferative effects of this compound. These protocols are synthesized based on standard laboratory practices and the available information from the primary literature.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell lines (e.g., MG63, U2OS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Caspase Activity Assay (Colorimetric)

This protocol describes a method to quantify the activity of caspases, key mediators of apoptosis, in cell lysates using a colorimetric substrate.

Materials:

-

This compound-treated and untreated control cells

-

Cell lysis buffer

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

Reaction buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture the target cells (e.g., MG63) and treat with this compound at the desired concentration (e.g., near the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control group.

-

Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

-

Lysate Collection: Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant, which contains the cytosolic proteins including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal protein loading in the subsequent steps.

-

Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate to separate wells. Add reaction buffer and the caspase-3 colorimetric substrate (Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing the p-nitroaniline (pNA) chromophore.

-

Absorbance Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.

-

Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

The following diagram provides a visual workflow for the experimental evaluation of this compound's antiproliferative effects.

References

GKK1032B: An In-depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GKK1032B is a fungal metabolite that has demonstrated notable antibacterial and antiproliferative activities.[1] Originally isolated from endophytic fungi such as Penicillium citrinum and Penicillium erubescens, this compound has garnered interest within the scientific community for its potential as a lead structure in the development of new therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for its assessment, and a visualization of relevant biological pathways and experimental workflows.

Antibacterial Spectrum of Activity

The antibacterial efficacy of this compound has been evaluated against a range of Gram-positive bacteria, including clinically significant and drug-resistant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial activity of a compound.[5][6][7] The available data on the MIC of this compound against various bacterial species are summarized in the table below.

| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | Reference |

| Enterococcus faecalis | Gram-positive | - | 8 | [2] |

| Enterococcus faecium | Gram-positive | Vancomycin-Resistant (VRE) | 8 | [2] |

| Staphylococcus aureus | Gram-positive | - | 32 | [2] |

| Staphylococcus aureus | Gram-positive | Methicillin-Resistant (MRSA) | 1.6 - 25.8 | [8] |

| Bacillus subtilis | Gram-positive | - | Inhibits growth | [1] |

| Mycobacterium tuberculosis | Acid-fast | - | Inhibits growth | [1] |

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on the widely accepted broth microdilution method.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

1. Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate culture, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at an appropriate temperature (typically 35-37°C) until the turbidity reaches that of a 0.5 McFarland standard. This corresponds to an approximate bacterial suspension of 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Serial Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations. Ensure the final concentration of the solvent is minimal and does not affect bacterial growth.

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control well (bacterial inoculum without this compound) and a negative control well (broth medium only).

-

Incubate the microtiter plate at the optimal temperature for the test bacterium for 18-24 hours.

4. Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound like this compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Generalized Mechanism of Action of Penicillium-Derived Antibiotics

While the specific mechanism of action for this compound's antibacterial activity is not yet fully elucidated, many antibacterial compounds derived from Penicillium species, such as penicillin, act by inhibiting bacterial cell wall synthesis. The following diagram illustrates this generalized signaling pathway. It is important to note that this is a representative mechanism and may not reflect the actual mode of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. The antibacterial structure-activity relationship for common chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship for antibacterial chitosan carrying cationic and hydrophobic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

GKK1032B (CAS 358375-11-8): A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Research Use Only. Not for human or veterinary use.

Introduction

GKK1032B is a potent fungal metabolite, identified by the CAS number 358375-11-8, that has garnered significant interest within the scientific community for its marked antiproliferative and antibacterial properties.[1][2] Originally isolated from the endophytic fungus Penicillium citrinum, this peptide-polyketide hybrid compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for researchers in oncology and drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 358375-11-8 | [1][2][4] |

| Molecular Formula | C₃₂H₃₉NO₄ | [1][4] |

| Molecular Weight | 501.67 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol | [1][2] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [1] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably its cytotoxicity against cancer cells and its antibacterial effects. The primary mechanism of its anticancer activity has been identified as the induction of apoptosis through the activation of the intrinsic caspase pathway.[1][4][5]

Antiproliferative Activity

The efficacy of this compound in inhibiting cell growth has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MG63 | Human Osteosarcoma | 3.49 | [1][5] |

| U2OS | Human Osteosarcoma | 5.07 | [2] |

| MCF-7 | Human Breast Cancer | 14.71 | [2] |

| HeLa S3 | Human Cervical Cancer | 17.7 | [2] |

| Vero | Normal Kidney Cells | 29.55 | [2] |

Antibacterial Activity

This compound has also demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.

| Bacterial Strain | Gram Stain | MIC | Reference |

| Bacillus subtilis | Gram-positive | 20.8 µg/mL | [2] |

| Mycobacterium tuberculosis | N/A | 48.35 µM | [2] |

Mechanism of Action: Induction of Apoptosis

Research has elucidated that this compound's cytotoxic effect on cancer cells, particularly the human osteosarcoma cell line MG63, is mediated by the induction of apoptosis.[1][5] The signaling cascade initiated by this compound follows the intrinsic, or mitochondrial, pathway of apoptosis.

Key events in this pathway include:

-

Mitochondrial Disruption: this compound treatment leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5]

-

Caspase Activation: The released cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Western blot analysis has confirmed the cleavage of procaspase-9 and procaspase-3 into their active forms upon treatment with this compound.[5]

-

Apoptotic Body Formation: The activation of caspase-3 leads to the downstream events of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Protocols

The following are standardized protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Seed cells (e.g., MG63) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Seed cells and treat with this compound as described for the MTT assay.

-

After the incubation period, harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

FITC-negative/PI-negative: Viable cells

-

FITC-positive/PI-negative: Early apoptotic cells

-

FITC-positive/PI-positive: Late apoptotic/necrotic cells

-

FITC-negative/PI-positive: Necrotic cells

-

Analysis of Caspase Activation (Western Blot)

This technique is used to detect the cleavage of caspases, which is a hallmark of apoptosis.

Workflow:

Caption: Workflow for Western Blot analysis of caspase activation.

Methodology:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for procaspase-3, cleaved caspase-3, procaspase-9, and cleaved caspase-9 overnight at 4 °C. A loading control like β-actin or GAPDH should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the pro-caspase band and an increase in the cleaved caspase band indicate activation.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

Methodology:

-

Treat cells with this compound.

-

Harvest the cells and gently lyse them using a dounce homogenizer in a hypotonic buffer to maintain mitochondrial integrity.

-

Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.

-

Collect the supernatant (cytosolic fraction) and the pellet (mitochondrial fraction).

-

Analyze both fractions by Western blot using an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Conclusion

This compound is a promising natural product with potent anticancer activity. Its mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by the release of mitochondrial cytochrome c and the subsequent activation of caspase-9 and caspase-3. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound in oncology research and drug development.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. This compound from endophytic <i>Penicillium citrinum</i> induces the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation [cjnmcpu.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

GKK1032B: A Fungal Metabolite with Potent Antiproliferative and Antibacterial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a structurally complex fungal metabolite isolated from Penicillium sp. that has demonstrated significant potential as both an anticancer and antibacterial agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Notably, this document details its mechanism of action in inducing apoptosis in cancer cells through the caspase signaling pathway. For the purpose of facilitating further research and development, detailed experimental protocols for key biological assays are also provided.

Chemical Structure and Properties

This compound is a polyketide-nonribosomal peptide hybrid metabolite with a complex stereochemical architecture. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₂H₃₉NO₄ |

| Molecular Weight | 501.67 g/mol |

| CAS Number | 358375-11-8 |

| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol.[1] |

| Stability and Storage | Store at -20°C for long-term stability (≥ 4 years).[1] Can be shipped at ambient temperature. |

| SMILES Code | C[C@@H]1C--INVALID-LINK--[C@]2([H])--INVALID-LINK--=C--INVALID-LINK--(C)[C@]3([H])C4=O)([H])[C@]3([H])[C@]2([H])OC5=CC=C(C[C@@]6([H])[C@@]4([H])C(NC6=O)=O)C=C5">C@@(C)C1 |

| InChI Key | GAPPHVJLWSRLAC-ZABYPXOYSA-N |

Biological Activity

This compound exhibits a range of biological activities, most notably its antiproliferative effects against various cancer cell lines and its antibacterial properties.

Antiproliferative Activity

This compound has demonstrated potent cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected cell lines are presented in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa S3 | Cervical Cancer | 17.7 |

| MCF-7 | Breast Cancer | 14.71 |

| MG63 | Human Osteosarcoma | 3.49 |

| Vero | Normal Kidney (Monkey) | 29.55 |

Antibacterial Activity

This compound has also been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against select bacterial strains are provided below.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | 20.8 |

| Mycobacterium tuberculosis | N/A | 48.35 (µM) |

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[2][3][4] Studies in human osteosarcoma MG63 cells have revealed that this compound triggers apoptosis via the intrinsic, mitochondria-mediated caspase pathway.[2][4]

The proposed signaling cascade is as follows:

-

This compound treatment leads to mitochondrial stress.

-

This stress results in the release of cytochrome c from the mitochondria into the cytosol.

-

In the cytosol, cytochrome c binds to Apaf-1, which, in the presence of dATP, forms the apoptosome.

-

The apoptosome activates pro-caspase-9 into its active form, caspase-9.

-

Active caspase-9 then cleaves and activates effector caspases, such as pro-caspase-3, into active caspase-3.

-

Active caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound induced apoptosis pathway in MG63 cells.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the biological activity of this compound. These should be optimized for specific cell lines and bacterial strains.

Cell Viability (MTT) Assay for IC₅₀ Determination

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microplates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microplates (round-bottom)

-

Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile broth

Procedure:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of a 2x concentrated this compound solution to the first well.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well of the dilution series.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytochrome c Release Assay by Western Blot

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Cell culture dishes

-

This compound

-

Mitochondria/Cytosol Fractionation Kit

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and blotting apparatus

-

Primary antibody against cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time. Include an untreated control.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit.

-

Determine the protein concentration of each fraction.

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against cytochrome c.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates release from the mitochondria.

Caption: Workflow for Cytochrome c Release Assay.

Synthesis and Pharmacokinetics

Conclusion

This compound is a promising natural product with demonstrated antiproliferative and antibacterial activities. Its ability to induce apoptosis in cancer cells through the intrinsic caspase pathway highlights its potential as a lead compound for the development of novel anticancer therapies. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of oncology, microbiology, and drug discovery to further explore the therapeutic potential of this fascinating molecule.

References

In Vitro Efficacy of GKK1032B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of GKK1032B, a peptide-polyketide hybrid compound isolated from the endophytic fungus Penicillium citrinum. The data presented herein demonstrates the cytotoxic and pro-apoptotic activities of this compound against various cancer cell lines, with a particular focus on osteosarcoma. This document details the quantitative efficacy, outlines the experimental methodologies employed, and visualizes the underlying molecular pathways.

Core Efficacy Data

This compound has demonstrated significant cytotoxic effects against human osteosarcoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for multiple cell lines.

| Cell Line | Cancer Type | IC50 (µmol·L⁻¹) | Reference |

| MG63 | Human Osteosarcoma | 3.49 | [1][2] |

| U2OS | Human Osteosarcoma | 5.07 | [2] |

While specific IC50 values are not yet publicly available, this compound has also been reported to inhibit the growth of HeLa S3 (cervical cancer) and MCF-7 (breast cancer) cells.[3] Further studies are required to quantify the precise cytotoxic potency against these cell lines.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Caspase Pathway

The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies in MG63 human osteosarcoma cells have revealed that this compound activates the intrinsic (or mitochondrial) caspase-dependent pathway.[1][2]

This is substantiated by the observed modulation of key apoptotic regulatory proteins:

-

Upregulation of Bax: A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization.

-

Downregulation of Bcl-2: An anti-apoptotic protein that inhibits mitochondrial outer membrane permeabilization.

-

Release of Cytochrome c: A crucial event triggered by the altered Bax/Bcl-2 ratio, leading to the formation of the apoptosome.

-

Activation of Caspase-9: The initiator caspase in the intrinsic pathway, activated by the apoptosome.

-

Activation of Caspase-3: The primary executioner caspase, activated by caspase-9, which then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following sections detail the methodologies used to generate the in vitro efficacy data for this compound.

Cell Viability Assay

The cytotoxic effects of this compound were determined using a tetrazolium-based colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MG63, U2OS) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

The workflow for the cell viability assay is depicted below.

Caption: Experimental workflow for the cell viability assay.

Apoptosis Assays

To confirm that this compound induces apoptosis, a combination of techniques is employed, including DAPI staining for morphological changes, flow cytometry for quantification of apoptotic cells, and Western blotting for protein expression analysis.

DAPI Staining:

-

Cell Treatment: Cells are grown on coverslips and treated with this compound for a specified time.

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Staining: The cells are stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA.

-

Microscopy: The stained cells are visualized under a fluorescence microscope. Apoptotic cells are identified by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.

Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining:

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Analysis: The stained cells are analyzed by flow cytometry, which allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blot Analysis:

-

Cell Lysis: MG63 cells are treated with various concentrations of this compound for a defined period. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and cytochrome c). A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative changes in protein expression.

The logical relationship for apoptosis confirmation is outlined in the diagram below.

Caption: Logical framework for apoptosis confirmation.

References

Technical Guide: Molecular Target Identification and Mechanism of Action of GKK1032B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GKK1032B, a peptide-polyketide hybrid metabolite isolated from the endophytic fungus Penicillium citrinum, has demonstrated significant antiproliferative and antibacterial activities. Notably, it induces apoptosis in human osteosarcoma MG63 cells through the activation of the caspase pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action and outlines a systematic approach to identify its direct molecular target(s). The guide includes detailed experimental protocols and data presentation frameworks to facilitate further research and drug development efforts.

Known Biological Activity and Quantitative Data

This compound has been identified as a cytotoxic agent against several cancer cell lines. The primary reported mechanism is the induction of apoptosis via the caspase pathway.

Table 1: Quantitative Biological Data for this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| Human Osteosarcoma (MG63) | Cytotoxicity Assay | IC50 | 3.49 µmol·L⁻¹ |

Proposed Strategy for Molecular Target Identification

The direct molecular target of this compound has not yet been elucidated. Identifying the direct binding partner(s) is a critical step in understanding its precise mechanism of action and for optimizing its therapeutic potential. A robust and widely used method for target identification of small molecules is affinity purification coupled with mass spectrometry (AP-MS).

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The following diagram outlines the proposed workflow for identifying the molecular target of this compound using an AP-MS approach.

GKK1032B: A Fungal Metabolite with Potent Anti-Cancer Activity

An In-depth Technical Guide on the Research Applications and Therapeutic Potential of GKK1032B

Abstract

This compound is a fungal metabolite first isolated from Penicillium sp. and later from the endophytic fungus Penicillium citrinum.[1] This peptide-polyketide hybrid compound has demonstrated significant antiproliferative and antibacterial properties.[1][2] Notably, research has highlighted its potent cytotoxic effects against various cancer cell lines, particularly human osteosarcoma, through the induction of apoptosis via the intrinsic mitochondrial pathway.[2] This technical guide provides a comprehensive overview of the current research on this compound, including its chemical properties, biological activities, and mechanism of action. Detailed experimental protocols and quantitative data are presented to support its potential as a promising candidate for further drug development.

Chemical and Physical Properties

This compound is a complex molecule with a defined chemical structure. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 358375-11-8 | [1][2] |

| Molecular Formula | C32H39NO4 | [1][2] |

| Molecular Weight | 501.67 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol. | [1][2] |

| Storage | For short-term storage (days to weeks), maintain at 0 - 4 °C in a dry, dark environment. For long-term storage (months to years), store at -20 °C. | [2] |

Biological Activities and Research Applications

This compound has shown promising biological activity in two main areas: oncology and microbiology.

Antiproliferative Activity

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. This activity is primarily attributed to its ability to induce programmed cell death, or apoptosis.

| Cell Line | Cancer Type | IC50 Value | Reference |

| MG63 | Human Osteosarcoma | 3.49 µM | [2] |

| U2OS | Human Osteosarcoma | 5.07 µM | [2] |

| MCF-7 | Breast Cancer | 14.71 µM | [1] |

| HeLa S3 | Cervical Cancer | 17.7 µM | [1] |

| Vero | Normal Kidney Cells | 29.55 µM | [1] |

Antibacterial Activity

In addition to its anti-cancer properties, this compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.

| Bacteria | Description | MIC Value | Reference |

| Bacillus subtilis | Gram-positive | 20.8 µg/ml | [1] |

| Mycobacterium tuberculosis | Acid-fast | 48.35 µM | [1] |

Mechanism of Action: Induction of Apoptosis in Osteosarcoma

The primary mechanism of this compound's anti-cancer activity in human osteosarcoma MG63 cells is the induction of apoptosis through the intrinsic, mitochondria-dependent pathway.[2]

Signaling Pathway

This compound initiates a cascade of intracellular events that culminate in apoptosis. The key steps in this signaling pathway are:

-

Regulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[2]

-